molecular formula C21H16 B12565440 1-(Diphenylmethyl)-4-ethynylbenzene CAS No. 143301-97-7

1-(Diphenylmethyl)-4-ethynylbenzene

Cat. No.: B12565440
CAS No.: 143301-97-7
M. Wt: 268.4 g/mol
InChI Key: YDIGYBJTZCEYRI-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-ethynylbenzene is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzene ring with an ethynyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with diphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting diphenylmethylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group at the para position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-(Diphenylmethyl)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diphenylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    1-(Diphenylmethyl)-4-vinylbenzene: Similar structure but with a vinyl group instead of an ethynyl group.

    1-(Diphenylmethyl)-4-phenylbenzene: Similar structure but with a phenyl group instead of an ethynyl group.

Uniqueness: 1-(Diphenylmethyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying structure-activity relationships .

Properties

CAS No.

143301-97-7

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1-benzhydryl-4-ethynylbenzene

InChI

InChI=1S/C21H16/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16,21H

InChI Key

YDIGYBJTZCEYRI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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